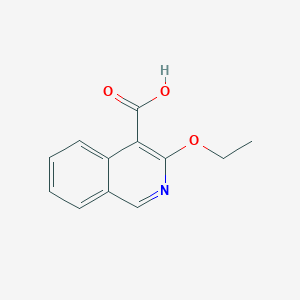

3-Ethoxyisoquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

3-ethoxyisoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-10(12(14)15)9-6-4-3-5-8(9)7-13-11/h3-7H,2H2,1H3,(H,14,15) |

InChI Key |

GFYOSRYJXQKPBS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=N1)C(=O)O |

Origin of Product |

United States |

Preclinical Pharmacological and Biological Investigations of 3 Ethoxyisoquinoline 4 Carboxylic Acid Derivatives

Antiproliferative Activity in Cell-Based Assays

There is currently no publicly available research detailing the antiproliferative activity of 3-Ethoxyisoquinoline-4-carboxylic acid derivatives in cell-based assays.

Evaluation in Human Cancer Cell Lines (in vitro)

No specific data from in vitro studies on human cancer cell lines for this compound derivatives could be retrieved from the available literature. While related quinoline-4-carboxylic acid derivatives have been evaluated against various cancer cell lines such as HeLa and MCF7, showing some cytotoxic potential, this information is not directly applicable to the specified ethoxyisoquinoline compound. nih.gov

Differential Selectivity against Various Cell Types (in vitro)

Information regarding the differential selectivity of this compound derivatives against cancerous versus non-cancerous cell lines is not available in the public domain. Studies on other quinoline (B57606) derivatives have sometimes explored selectivity, but this cannot be extrapolated to the target compound. nih.gov

Proposed Cellular Mechanisms of Action

Without experimental data on its antiproliferative effects, any proposed cellular mechanisms of action for this compound derivatives, such as the induction of cell cycle arrest or apoptosis, would be purely speculative. Mechanistic studies are contingent on initial findings of biological activity, which are not currently published.

Antimicrobial Efficacy Research (in vitro)

No specific in vitro antimicrobial efficacy research for this compound and its derivatives has been reported in the available scientific literature.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Studies

There are no published studies detailing the antibacterial spectrum or providing Minimum Inhibitory Concentration (MIC) values for this compound derivatives against any bacterial strains. While the broader isoquinoline (B145761) class of compounds has been investigated for antibacterial properties, specific data for the requested compound is absent. nih.govmdpi.com

Antifungal Activity Assessment

Similarly, there is no available data on the antifungal activity of this compound derivatives. Research into the antifungal properties of other isoquinoline derivatives has been conducted, but these findings are not specific to the compound . nih.govresearchgate.net

Investigation of Antimicrobial Action Modes

Derivatives of isoquinoline have been identified as a promising scaffold for the development of new antimicrobial agents. mdpi.comresearchgate.net Preclinical research into their mechanisms of action reveals that these compounds can interfere with several critical bacterial processes. The specific mode of action can vary depending on the derivative's structure.

One primary mechanism involves the disruption of bacterial cell integrity. Studies on certain alkynyl isoquinolines have shown they perturb the biosynthesis of the Staphylococcus aureus cell wall. mdpi.com Similarly, isoquinoline-3-carboxylic acid (IQ3CA), a related compound, was observed to induce significant morphological changes in Acidovorax citrulli cells. researchgate.net Scanning electron microscopy revealed that treatment with IQ3CA resulted in a curved and sunken cell appearance, indicating a loss of cell membrane integrity. researchgate.net This disruption of the physical barrier of the bacterium is a key aspect of its bactericidal effect.

Another significant mode of action is the interference with nucleic acid synthesis and replication. Some isoquinoline-based compounds, such as N-ethyl ureas, have been found to inhibit DNA gyrase and topoisomerase IV activity, enzymes that are essential for DNA replication and cell division in bacteria. mdpi.com Other isoquinoline derivatives may act by interfering with DNA replication through different, potentially broader mechanisms. researchgate.net

Furthermore, isoquinoline derivatives can target other essential cellular functions. Research suggests that some compounds in this class may interfere with the polymerization of FtsZ, a key enzyme in bacterial cell division. mdpi.com Beyond direct bactericidal actions, compounds like IQ3CA have been shown to inhibit bacterial motility, reduce the production of exopolysaccharides, and prevent the formation of biofilms, all of which are crucial for bacterial virulence and survival. researchgate.net

Table 1: Investigated Antimicrobial Modes of Action for Isoquinoline Derivatives

| Mechanism of Action | Bacterial Process Targeted | Observed Effect | References |

|---|---|---|---|

| Cell Integrity Disruption | Cell Wall & Membrane | Perturbs cell wall biosynthesis; causes curved/sunken morphology and destroys membrane integrity. | mdpi.comresearchgate.net |

| Inhibition of Nucleic Acid Synthesis | DNA Replication | Inhibits DNA gyrase and topoisomerase IV activity. | mdpi.com |

| Inhibition of Cell Division | Cytokinesis | May interfere with FtsZ polymerization. | mdpi.com |

| Anti-Virulence Activity | Motility & Biofilm | Inhibits bacterial motility, exopolysaccharide production, and biofilm formation. | researchgate.net |

Other Biological Activities (in vitro/preclinical research models)

Beyond their antimicrobial properties, derivatives of this compound and related isoquinoline structures have been investigated for a range of other biological activities in preclinical models. These include antioxidant, anti-HIV, and receptor-modulating effects.

A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have demonstrated significant free-radical scavenging capabilities in various in vitro assays. nih.govnih.gov The ability of these compounds to act as antioxidants is measured by their capacity to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in oxidative stress-related diseases. nih.gov

The antioxidant potential of these derivatives has been evaluated using several standard tests:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.govscielo.org.mx

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: This method assesses the capacity to scavenge the ABTS radical cation and is applicable to both hydrophilic and lipophilic antioxidants. nih.govresearchgate.net

Superoxide (B77818) Anion Radical (O₂·⁻) Scavenging: This test determines the ability to neutralize the superoxide radical, a precursor to other more potent ROS. nih.gov

Nitric Oxide Radical (·NO) Scavenging: This assay evaluates the compound's ability to inhibit or scavenge nitric oxide radicals. nih.gov

Studies have shown that nearly all newly synthesized 3,4-dihydroisoquinoline-3-carboxylic acid derivatives exhibit some level of radical scavenging activity. nih.govnih.gov Research on the related quinoline-4-carboxylic acid scaffold further supports these findings, showing that derivatives can possess a greater inhibitory effect than parent compounds, with structural features like aromatic rings enhancing antioxidant activity. ui.ac.idui.ac.id

Table 2: Radical Scavenging Assays Used for Isoquinoline-3-carboxylic Acid Derivatives

| Assay | Radical Species | Purpose | References |

|---|---|---|---|

| DPPH Assay | DPPH· | Measures hydrogen/electron donating ability. | nih.gov |

| ABTS Assay | ABTS·+ | Measures scavenging of the ABTS radical cation. | nih.gov |

| Superoxide Scavenging Assay | O₂·⁻ | Determines neutralization of superoxide anion radicals. | nih.gov |

| Nitric Oxide Scavenging Assay | ·NO | Evaluates scavenging of nitric oxide radicals. | nih.gov |

Isoquinoline-based structures have emerged as a versatile scaffold for the development of novel anti-HIV agents, targeting different stages of the viral life cycle. rawdatalibrary.net Preclinical studies have identified at least two distinct mechanisms of action for different classes of isoquinoline derivatives.

One class functions as CXCR4 antagonists . CXCR4 is a cellular coreceptor that, along with the CD4 receptor, facilitates the entry of T-tropic human immunodeficiency virus (HIV) into T-lymphocytes. mdpi.com By binding to this receptor, isoquinoline-based antagonists block the virus from entering host cells. mdpi.comnih.gov A series of isoquinolines bearing a tetrahydroquinoline or a 3-methylpyridinyl moiety demonstrated excellent anti-HIV activity, with some compounds showing consistently low nanomolar potency in various assays. mdpi.com

A second class of isoquinoline derivatives acts as allosteric HIV-1 integrase inhibitors (ALLINIs) . nih.govacs.org The HIV-1 integrase enzyme is crucial for integrating the viral cDNA into the host cell's genome, a critical step in viral replication. nih.gov Unlike traditional active-site inhibitors, these isoquinoline-based ALLINIs bind to a different site on the integrase enzyme (the dimer interface), inducing the formation of inactive, higher-order integrase multimers. nih.govacs.org This allosteric mechanism effectively prevents the proper integration of viral DNA. Notably, lead compounds from this class have shown high potency against HIV-1 variants that are resistant to other types of inhibitors. nih.govacs.org

Table 3: Anti-HIV Mechanisms of Isoquinoline Derivatives

| Mechanism | Viral Target | Effect | Derivative Class Example | References |

|---|---|---|---|---|

| Entry Inhibition | CXCR4 Co-receptor | Blocks HIV entry into host T-cells. | Isoquinolines with tetrahydroquinoline head group | mdpi.comnih.gov |

| Allosteric Integrase Inhibition | HIV-1 Integrase (dimer interface) | Promotes inactive enzyme multimerization, preventing viral DNA integration. | Isoquinoline scaffold ALLINIs | nih.govacs.org |

Derivatives of the isoquinoline and quinoline carboxylic acid framework have been investigated for their ability to bind to and modulate the activity of specific cellular receptors, indicating their potential for therapeutic applications beyond antimicrobial and antiviral activities.

Tachykinin receptor 3 (NK3R): The tachykinin receptors (NK1R, NK2R, and NK3R) are a subfamily of G protein-coupled receptors involved in various physiological processes. nih.govnih.gov Research has identified 2-phenylquinoline-4-carboxamide (B4668241) derivatives as potent and selective non-peptide competitive agonists for the human neurokinin-3 receptor. researchgate.net This finding suggests that the quinoline-4-carboxamide scaffold can effectively mimic the action of the receptor's natural ligands.

P-selectin: P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets that plays a central role in inflammatory responses and microvascular blood flow. nih.gov Quinolines, and specifically 3-hydroxyquinoline-4-carboxylic acid derivatives, have been identified as potent inhibitors of P-selectin. publichealthtoxicology.com For instance, the compound 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo(H)quinoline-4-carboxylic acid is a known P-selectin blocking agent. nih.gov By inhibiting P-selectin, these compounds can prevent the adhesion of leukocytes and sickle red cells to the endothelium, a key process in vaso-occlusive events. nih.gov

Table 4: Receptor Modulation by Isoquinoline and Quinoline Carboxylic Acid Derivatives

| Receptor Target | Derivative Class | Modulatory Activity | References |

|---|---|---|---|

| Tachykinin receptor 3 (NK3R) | 2-Phenylquinoline-4-carboxamides | Agonist | researchgate.net |

| P-selectin | 3-Hydroxyquinoline-4-carboxylic acids | Inhibitor / Blocker | nih.govpublichealthtoxicology.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Ethoxyisoquinoline 4 Carboxylic Acid Derivatives

Systematic Analysis of Positional Substituent Effects on Biological Activity

Systematic modifications of the isoquinoline (B145761) and quinoline (B57606) core have demonstrated that the nature and position of substituents have a profound impact on biological activity. For the hypothetical 3-ethoxyisoquinoline-4-carboxylic acid scaffold, SAR can be extrapolated from studies on analogous compounds.

The core structure consists of three key regions where substitutions can dramatically influence activity: the benzo portion of the isoquinoline ring, the pyridinone ring, and the substituents at the 3- and 4-positions.

Benzo Ring (Positions 5, 6, 7, and 8): In related quinoline-4-carboxylic acid series, substitutions on the benzo ring are critical for modulating potency and selectivity. For instance, in a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, the introduction of various substituents on the aniline (B41778) ring (which would correspond to the benzo part of the isoquinoline) led to a range of antibacterial activities. This suggests that for this compound, modifications at positions 5, 6, 7, and 8 with groups of varying electronic and steric nature could significantly tune the biological response.

Pyridinone Ring (Position 1): While the parent compound has a hydrogen at the 1-position, modifications at this site in related quinolones have been shown to be important. For example, N-alkylation can influence antibacterial potency.

Position 3 (Ethoxy Group): The ethoxy group at the 3-position is a key feature. In related structures, the nature of the alkoxy group can affect activity. While direct SAR on the 3-ethoxy group is not available, studies on similar scaffolds suggest that variations in the alkyl chain length or the introduction of cyclic or unsaturated moieties could modulate lipophilicity and target engagement.

Position 4 (Carboxylic Acid): The carboxylic acid at the 4-position is often a crucial pharmacophore for activity in many quinoline and isoquinoline derivatives. It can act as a key hydrogen bond donor and acceptor, or as a metal chelator, depending on the biological target. Esterification or amidation of this group typically leads to a significant decrease or loss of activity, highlighting its importance.

The following table summarizes the general effects of positional substituents on the biological activity of quinoline-4-carboxylic acid derivatives, which can serve as a predictive model for the this compound scaffold.

| Position | Substituent Type | General Effect on Biological Activity |

| Benzo Ring (Positions 5, 6, 7, 8) | Electron-withdrawing groups (e.g., F, Cl) | Often enhances activity, can improve cell permeability. |

| Electron-donating groups (e.g., OCH₃) | Variable effects, can influence metabolic stability. | |

| Bulky groups | Can either enhance or decrease activity depending on the target's binding pocket. | |

| Position 3 | Alkoxy group variation (e.g., methoxy, propoxy) | Modulates lipophilicity and can impact potency. |

| Position 4 | Carboxylic acid modification (e.g., ester, amide) | Generally leads to a significant reduction in activity. |

Impact of Electronic and Steric Properties on Target Affinity and Selectivity

The electronic and steric properties of substituents on the this compound scaffold are expected to play a pivotal role in determining target affinity and selectivity.

Electronic Effects: The distribution of electron density within the isoquinoline ring system can influence its interaction with biological targets. Electron-withdrawing groups, such as halogens, on the benzo portion of the ring can enhance activity by modulating the pKa of the carboxylic acid or by participating in specific electronic interactions within the binding site. Conversely, electron-donating groups can also have a significant, though often different, impact. For example, in some quinoline series, electron-donating groups have been shown to increase activity.

Steric Effects: The size and shape of substituents are critical for ensuring a proper fit within the target's binding pocket. Bulky substituents can be either beneficial or detrimental. If a large hydrophobic pocket is available at the target site, a bulky, lipophilic group can enhance binding affinity through increased van der Waals interactions. However, if the binding site is sterically constrained, bulky groups will lead to a loss of activity. The optimal steric profile is highly dependent on the specific biological target. In the context of this compound, the size of substituents on the benzo ring and any modifications to the ethoxy group would need to be carefully optimized to match the topology of the intended target.

Stereochemical Influences on Pharmacological Profiles

Stereochemistry can have a profound effect on the pharmacological profile of chiral molecules. If a derivative of this compound contains a stereocenter, it is highly likely that the different enantiomers or diastereomers will exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer.

For instance, if a chiral side chain were to be introduced at any position of the this compound molecule, one stereoisomer might fit perfectly into the binding site, leading to a potent biological effect, while the other stereoisomer might have a much weaker interaction or no interaction at all. In some cases, one stereoisomer may even exhibit a different pharmacological effect or have a different toxicity profile. Therefore, for any chiral derivative of this compound, the separation and individual biological evaluation of each stereoisomer would be essential to fully understand its pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been reported, the principles and methodologies applied to related quinoline and isoquinoline derivatives are directly applicable. nih.gov

The development of a predictive QSAR model for this compound derivatives would involve synthesizing a series of analogs with diverse substituents and measuring their biological activity. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, could then be used to build a model that correlates the structural features of the molecules with their activity. nih.govnih.gov A robust QSAR model can be a powerful tool for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent analogs and reducing the need for extensive and costly experimental work. researchgate.net

The success of a QSAR model depends on the selection of appropriate physicochemical descriptors that capture the essential structural features responsible for biological activity. For this compound derivatives, these descriptors would likely fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and HOMO/LUMO energies. They are important for modeling electrostatic and covalent interactions with the target.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are crucial for ensuring a good steric fit in the binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. It is important for modeling the hydrophobic interactions that often drive drug-target binding and also influences the pharmacokinetic properties of the compound.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

The following table lists some key physicochemical descriptors that would likely be important in a QSAR model for this compound derivatives.

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding, and reactivity. |

| Steric | Molar refractivity (MR), Taft steric parameters (Es), Molecular volume | Influences binding site complementarity and van der Waals interactions. |

| Hydrophobic | LogP, Hydrophobic fragmental constants (π) | Determines hydrophobic interactions with the target and affects membrane permeability. |

| Topological | Wiener index, Randić index | Encodes information about molecular size, shape, and branching. |

Rational Design Principles Derived from SAR for Enhanced Bioactivity

Based on the SAR of related quinoline and isoquinoline-4-carboxylic acid derivatives, several rational design principles can be proposed for enhancing the bioactivity of this compound analogs. nih.gov

Preservation of the 4-Carboxylic Acid Group: The carboxylic acid at the 4-position appears to be a critical pharmacophore for many biological activities. Therefore, this group should generally be retained in its acidic form.

Systematic Exploration of the Benzo Ring: The benzo portion of the isoquinoline ring offers a rich opportunity for substitution. A systematic exploration of this region with a diverse set of substituents (small, large, electron-donating, and electron-withdrawing) is likely to yield compounds with improved potency and selectivity.

Fine-tuning of the 3-Ethoxy Group: While the ethoxy group is a defining feature of the scaffold, subtle modifications could be beneficial. For example, exploring other small alkoxy groups (e.g., methoxy, isopropoxy) could fine-tune the lipophilicity and steric profile of the molecule.

Introduction of Hydrogen Bond Donors/Acceptors: The strategic placement of hydrogen bond donors and acceptors on the isoquinoline ring can lead to new interactions with the biological target, potentially increasing affinity and selectivity. nih.govnih.gov

Consideration of Stereochemistry: If chiral centers are introduced, the synthesis and evaluation of individual stereoisomers are crucial to identify the more active and potentially safer enantiomer or diastereomer.

By applying these principles, it should be possible to rationally design and synthesize novel this compound derivatives with enhanced biological activity for a variety of therapeutic applications.

Computational and Theoretical Investigations of 3 Ethoxyisoquinoline 4 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 3-Ethoxyisoquinoline-4-carboxylic acid, to the binding site of a target protein.

In a typical docking study for this compound, a high-resolution 3D structure of a potential target protein (e.g., kinases, topoisomerases, or DNA gyrase, which are common targets for quinoline-like compounds) is obtained from a repository like the Protein Data Bank (PDB). nih.govnih.gov The compound is then computationally placed into the protein's active site in numerous possible conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

The analysis focuses on intermolecular interactions such as:

Hydrogen Bonds: The carboxylic acid and ethoxy groups of the compound are potential hydrogen bond donors and acceptors, likely forming critical interactions with amino acid residues in the target's binding pocket.

Hydrophobic Interactions: The isoquinoline (B145761) ring system can engage in hydrophobic interactions with nonpolar residues of the protein. nih.gov

π-π Stacking: The aromatic isoquinoline core can form π-π stacking interactions with aromatic amino acid residues like tyrosine or tryptophan. mdpi.com

These simulations can guide the rational design of more potent and selective analogs by identifying key interactions that govern molecular recognition. nih.gov

Table 1: Example Molecular Docking Results for this compound against Potential Targets This table is illustrative and based on typical results for similar compounds.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu170, Val57 | Hydrogen Bond, Hydrophobic |

| Topoisomerase II | -9.2 | Gln778, Arg780 | Hydrogen Bond, π-π Stacking |

| DNA Gyrase Subunit B | -7.9 | Asp73, Ile78 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Stability and Complex Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. nih.gov

For the this compound-protein complex, an MD simulation would typically be run for tens to hundreds of nanoseconds. The primary analyses include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess the stability of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. mdpi.com

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Interaction Analysis: The persistence of hydrogen bonds and other key interactions identified in docking can be monitored throughout the simulation to confirm their stability.

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex This table presents a general setup for a molecular dynamics simulation.

| Parameter | Value/Description |

|---|---|

| Software | GROMACS, AMBER, or NAMD |

| Force Field | CHARMM36, AMBERff14SB |

| Solvent Model | Explicit water (e.g., TIP3P) |

| Simulation Time | 100 ns |

| Temperature | 300 K (27°C) |

| Pressure | 1 bar |

| Primary Analysis | RMSD, RMSF, Hydrogen Bond Analysis |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.gov These methods provide a detailed understanding of the electron distribution, which governs the molecule's structure, stability, and reactivity.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For molecules like this compound, several tautomeric forms could potentially exist, particularly involving the carboxylic acid group and the isoquinoline ring system. Quantum chemical calculations can predict the relative energies and Gibbs free energies of these different tautomers. mdpi.com By comparing these energies, it is possible to determine the most stable tautomer under specific conditions (e.g., in a vacuum or in a solvent). researchgate.nethacettepe.edu.tr This information is vital, as different tautomers can have distinct biological activities and binding modes.

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, and target interaction. The pKa value represents the pH at which a functional group is 50% ionized. For this compound, the pKa of the carboxylic acid group is of primary importance. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction. rdd.edu.iqnih.gov Several approaches, including thermodynamic cycles and methods incorporating continuum solvation models, are used to achieve accurate predictions. nih.govpeerj.com Knowing the pKa helps in understanding whether the compound will exist primarily in its neutral or anionic (carboxylate) form in the body, which profoundly affects its ability to cross cell membranes and interact with protein targets.

Quantum chemical calculations are indispensable for studying chemical reactions at the molecular level. For this compound, these methods could be used to:

Investigate Synthesis Pathways: By calculating the energies of reactants, transition states, and products, computational studies can elucidate the mechanism of the Doebner reaction or other synthetic routes used to produce the compound, potentially leading to optimized reaction conditions. acs.org

Predict Metabolic Fate: The metabolism of the compound, for instance, by cytochrome P450 enzymes, can be modeled. Calculations can identify the most likely sites of oxidation or other metabolic transformations by evaluating the activation energies for different reaction pathways.

In Silico Prediction of Biological Activity and Selectivity Profiles

In silico methods encompass a broad range of computational tools used to predict the pharmacological properties of a compound before it is synthesized or tested experimentally.

For this compound, these predictions would involve:

Quantitative Structure-Activity Relationship (QSAR): If data on a series of related isoquinoline derivatives are available, QSAR models can be built to correlate specific molecular features (descriptors) with biological activity. nih.govresearchgate.net These models can then predict the activity of this compound.

Pharmacophore Modeling: This involves identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. The structure of this compound can be compared against known pharmacophores to predict its potential targets.

ADMET Prediction: This is a crucial step to assess the "drug-likeness" of a compound. mdpi.com Algorithms are used to predict properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity based on the molecular structure. ijcps.org

Table 3: Example of a Predicted ADMET Profile for this compound This table is for illustrative purposes and contains hypothetical data.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | > 90% | Good oral bioavailability likely |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low toxicity concern |

| Lipinski's Rule of Five | 0 Violations | Good drug-like properties |

Advanced Computational Methodologies in Isoquinoline Carboxylic Acid Research

The field of medicinal chemistry has been revolutionized by the integration of advanced computational methodologies, which serve as powerful tools in the rational design and discovery of novel therapeutic agents. For isoquinoline carboxylic acids, including this compound, these in silico techniques provide profound insights into their physicochemical properties, biological activities, and mechanisms of action at a molecular level. These computational approaches not only accelerate the drug development process but also reduce the costs associated with experimental screening.

A variety of computational methods are employed to investigate isoquinoline carboxylic acid derivatives. These can be broadly categorized into quantum mechanics (QM) and molecular mechanics (MM) based methods. Quantum chemical calculations are utilized to understand the electronic structure and reactivity of these molecules. acs.org On the other hand, methods like molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are instrumental in predicting the biological activity and interaction with target proteins. proquest.comresearchgate.net

Molecular Docking Simulations

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in understanding the binding mode of isoquinoline carboxylic acid derivatives within the active site of a biological target. For instance, docking studies have been successfully employed to investigate the interaction between 4-quinoline carboxylic acid derivatives and the active site of human dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine (B1678525) biosynthesis. researchgate.net Similarly, for this compound, molecular docking could elucidate its binding affinity and interaction patterns with potential therapeutic targets, guiding the design of more potent analogs. The process involves predicting the conformation of the ligand and its placement within the binding pocket, followed by a scoring function to estimate the binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. A QSAR study on 4-quinoline carboxylic acid derivatives as inhibitors of vesicular stomatitis virus replication has demonstrated the utility of this approach. researchgate.net For this compound and its analogs, a QSAR model could be developed by correlating physicochemical descriptors (e.g., lipophilicity, electronic properties, and steric parameters) with their observed biological activities. This would enable the prediction of the activity of novel derivatives and prioritize their synthesis.

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. nih.govmdpi.com This method is particularly useful when the three-dimensional structure of the target protein is unknown. For a series of active isoquinoline carboxylic acid derivatives, a pharmacophore model can be generated to define the key structural motifs responsible for their biological effect. This model can then be used as a 3D query to screen large compound libraries to identify new potential drug candidates with diverse chemical scaffolds but similar pharmacological properties.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of molecules. These methods can be used to calculate various molecular descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively. acs.org For this compound, these calculations can offer insights into its reactivity, stability, and potential interaction mechanisms at an electronic level, complementing the findings from molecular mechanics-based approaches.

The application of these advanced computational methodologies provides a comprehensive framework for the investigation of isoquinoline carboxylic acids. By integrating molecular docking, QSAR, pharmacophore modeling, and quantum chemical calculations, researchers can gain a deeper understanding of the structure-activity relationships governing this class of compounds, ultimately facilitating the discovery of new and effective therapeutic agents.

| Computational Methodology | Application in Isoquinoline Carboxylic Acid Research | Key Insights Provided |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Elucidates binding modes, identifies key interacting residues, and guides lead optimization. researchgate.netresearchgate.net |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. | Identifies important physicochemical properties for activity and aids in the design of more active analogs. researchgate.net |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for biological activity. | Facilitates virtual screening of compound libraries to discover novel scaffolds. nih.govmdpi.com |

| Quantum Chemical Calculations | Investigates the electronic structure, reactivity, and stability of molecules. | Provides insights into reaction mechanisms and electronic properties influencing biological interactions. acs.org |

Analytical Methodologies for Research on 3 Ethoxyisoquinoline 4 Carboxylic Acid

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 3-ethoxyisoquinoline-4-carboxylic acid would rely on a combination of spectroscopic methods. Each technique provides unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the isoquinoline (B145761) ring system would typically appear in the downfield region (δ 7.0-9.0 ppm). The ethoxy group would be characterized by a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with their chemical shifts influenced by the oxygen atom. The acidic proton of the carboxylic acid group would likely be observed as a broad singlet at a very downfield position (δ 10-13 ppm).

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid would be expected to resonate at a significantly downfield position (δ 160-180 ppm). The carbons of the isoquinoline ring would appear in the aromatic region, and the two carbons of the ethoxy group would be found in the upfield region.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | - |

| Isoquinoline Aromatic CHs | 7.0 - 9.0 | multiplet | - |

| Ethoxy (-OCH₂CH₃) | ~4.0 - 4.5 | quartet | ~7.0 |

| Ethoxy (-OCH₂CH₃) | ~1.3 - 1.5 | triplet | ~7.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp absorption band between 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, C-O stretching vibrations for the carboxylic acid and the ether linkage of the ethoxy group would be expected in the 1210-1320 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C-O (Carboxylic Acid & Ether) | 1210 - 1320 | Medium-Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The isoquinoline ring system in this compound is an extended chromophore, and as such, it would be expected to exhibit characteristic absorption maxima in the UV region, likely between 200 and 400 nm. The exact position and intensity of these absorptions would be sensitive to the solvent used and the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, -17 Da) and the loss of the entire carboxyl group (•COOH, -45 Da). Fragmentation of the isoquinoline ring and the ethoxy group would also produce characteristic fragment ions.

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis and purification of non-volatile organic compounds like carboxylic acids. For this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with a low pH to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector set to one of the absorption maxima of the isoquinoline chromophore. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Gas Chromatography (GC) could also be used for the analysis of this compound, but it would likely require derivatization to increase its volatility and thermal stability. Esterification of the carboxylic acid group, for example, to its methyl or ethyl ester, would make the compound more amenable to GC analysis.

Bioanalytical Assays for In Vitro Biological Activity Assessment

Given that many isoquinoline and quinoline (B57606) derivatives exhibit biological activity, it is plausible that this compound could be investigated for various therapeutic properties. For instance, some quinoline-4-carboxylic acids are known to be inhibitors of enzymes such as prolyl hydroxylases.

To assess the in vitro biological activity of this compound, a variety of bioanalytical assays could be employed. If the target is an enzyme, an enzyme inhibition assay would be performed. This typically involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is measured, often using a spectrophotometric or fluorometric method, to determine the inhibitory activity of the compound, which is usually expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-based assays could also be utilized to evaluate the compound's effect on cellular processes. For example, if the compound is being investigated as a potential anticancer agent, its cytotoxicity could be assessed using assays such as the MTT or MTS assay, which measure cell viability.

The table below summarizes hypothetical results from a generic enzyme inhibition assay.

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| This compound | 0.1 | 15 | 5.2 |

| 1 | 45 | ||

| 10 | 85 | ||

| 100 | 98 |

Future Research Directions and Academic Perspectives

Exploration of Novel Synthetic Pathways and Methodological Enhancements

While classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide foundational routes, future research should focus on developing more efficient, versatile, and sustainable pathways to 3-Ethoxyisoquinoline-4-carboxylic acid and its derivatives. nih.gov The development of novel synthetic strategies is crucial for generating molecular diversity for biological screening and for the efficient production of lead compounds.

Key areas for exploration include:

Multicomponent Reactions: Inspired by methods like the Doebner reaction for quinoline-4-carboxylic acids, one-pot multicomponent strategies could offer a streamlined approach to constructing the substituted isoquinoline core. mdpi.commdpi.com These reactions enhance efficiency by combining several steps without isolating intermediates.

Transition-Metal Catalysis: The use of palladium, copper, or other transition metals could facilitate novel carbon-carbon and carbon-heteroatom bond formations, enabling the introduction of diverse substituents onto the isoquinoline nucleus under mild conditions.

Flow Chemistry: Continuous flow synthesis methodologies can offer improved control over reaction parameters, enhanced safety, and scalability. Adapting existing batch syntheses to flow processes could accelerate the production of a library of derivatives for further study.

Enzymatic and Biocatalytic Methods: Exploring enzymatic reactions could provide highly selective and environmentally friendly alternatives for key synthetic steps, potentially resolving challenging stereochemical aspects in related, non-aromatic analogs.

Methodological enhancements should aim to improve yields, reduce the number of synthetic steps, and broaden the scope of accessible analogs, thereby accelerating the drug discovery process.

Identification of Untapped Biological Targets for Isoquinoline Carboxylic Acid Scaffolds

The isoquinoline framework is embedded in numerous natural products and synthetic compounds with a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions. nih.gov However, the full therapeutic potential of the this compound scaffold remains largely unexplored. Future research should systematically investigate its potential to interact with novel biological targets.

A structure-guided approach, informed by the known activities of similar compounds like quinoline (B57606) carboxylic acid inhibitors of Dihydroorotate (B8406146) Dehydrogenase (DHODH), can guide this exploration. nih.gov The carboxylic acid moiety is a key pharmacophoric feature, capable of forming critical salt bridges or hydrogen bonds with target proteins, as seen in DHODH and Aurora A kinase inhibitors. nih.govmdpi.com

Table 1: Potential Biological Target Classes for Isoquinoline Carboxylic Acid Scaffolds

| Target Class | Rationale for Investigation | Example of Related Inhibitors |

|---|---|---|

| Kinases | Many kinase inhibitors feature heterocyclic scaffolds. The carboxylic acid can interact with key residues in the ATP-binding pocket. | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Aurora A kinase inhibitor) mdpi.com |

| Dehydrogenases | The scaffold is similar to known inhibitors of enzymes like DHODH, crucial in pyrimidine (B1678525) biosynthesis. | Brequinar and its quinoline-based analogues (DHODH inhibitors) nih.gov |

| Purinergic Receptors | Quinoline carboxamides have shown potential as antagonists for receptors like P2X7R, involved in inflammation and cancer. nih.gov | Quinoline-6-carboxamide derivatives (P2X7R antagonists) nih.gov |

| Bromodomains | These "reader" domains are emerging cancer targets; the isoquinoline core could serve as a scaffold for developing selective inhibitors. nih.govbiorxiv.org | BI-9564 (BRD9 ligand) nih.gov |

Systematic screening against diverse panels of enzymes, receptors, and other protein targets will be essential to uncover novel and therapeutically relevant activities for this specific chemical entity.

Integration of Advanced Computational and Experimental Approaches in Drug Discovery Research

The synergy between computational and experimental methods is a cornerstone of modern drug discovery. mdpi.comsysrevpharm.org For this compound, integrating these approaches can de-risk, accelerate, and refine the process of identifying and optimizing lead compounds.

In Silico Screening and Modeling: Computational techniques can predict the potential biological targets and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its virtual derivatives. nih.gov Methods like molecular docking can be used to model the binding of the isoquinoline scaffold into the active sites of various proteins, helping to prioritize targets for experimental validation. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a focused library of analogs and evaluating their biological activity, 3D-QSAR models can be developed. nih.gov These models can quantitatively predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

High-Throughput Screening (HTS): Experimental HTS campaigns can rapidly test the compound against large libraries of biological targets. The hits from these screens can then be validated and explored further using the aforementioned computational tools in an iterative cycle of design, synthesis, and testing.

This integrated approach ensures that experimental resources are focused on the most promising avenues, maximizing the efficiency of the drug discovery pipeline. sysrevpharm.org

Design and Synthesis of Highly Selective and Potent Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological pathways and validating novel drug targets. nih.gov A well-designed probe based on the this compound scaffold could enable the specific study of a particular biological target in its native cellular environment.

The development of such a probe requires a meticulous design process:

Identification of a Potent and Selective Binder: The parent compound must first be optimized to exhibit high affinity and selectivity for a single target. This involves iterative synthetic chemistry guided by biological assays.

Structural and Functional Characterization: X-ray co-crystallography or cryo-electron microscopy can provide a detailed understanding of how the compound binds to its target, revealing key interactions and potential vectors for modification.

Functionalization: A chemically inert linker is typically introduced at a position that does not disrupt target binding. This linker can then be used to attach reporter tags (e.g., fluorophores, biotin) or reactive groups for chemoproteomic applications. nih.gov

The goal is to create a molecule that retains its biological activity while allowing for visualization or pull-down of its target protein, thereby helping to elucidate the protein's function and role in disease. biorxiv.org

Potential Applications in Chemical Biology and Materials Science Research

Beyond its potential in medicinal chemistry, the unique photophysical and chemical properties of the isoquinoline nucleus suggest applications in other scientific domains.

Fluorescent Sensors: Isoquinoline and quinoline structures are known to act as fluorosensors. nih.gov The this compound scaffold could be functionalized to create novel fluorescent probes for detecting specific metal ions, anions, or biomolecules in biological systems or environmental samples.

Functional Materials: The rigid, planar structure of the isoquinoline ring makes it an attractive building block for advanced materials. Recently, quinoline-carboxylic acids have been used to construct Covalent Organic Frameworks (COFs). mdpi.com These highly porous and stable materials have shown exceptional performance in adsorbing and removing water-soluble pollutants. A similar strategy could be employed using this compound to create novel COFs with tailored properties for applications in catalysis, gas storage, or environmental remediation.

Future research in these areas could unlock new applications for this versatile chemical scaffold, extending its utility far beyond the traditional boundaries of drug discovery.

Table 2: List of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | |

| Brequinar |

Q & A

Q. How can structure-activity relationship (SAR) studies be systematically conducted to modify the ethoxy and carboxylic acid substituents for enhanced pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.